2-Bromo-1-phenylbutan-1-one

Catalog No.
S1531044
CAS No.
877-35-0
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenylbutan-1-one

CAS Number

877-35-0

Product Name

2-Bromo-1-phenylbutan-1-one

IUPAC Name

2-bromo-1-phenylbutan-1-one

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

NDHOJNYNXYLUCR-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)Br

Synonyms

1-Benzoyl-1-bromopropane; 1-Phenyl-2-bromo-1-butanone; 2-Bromo-1-phenyl-1-butanone; 2-Bromobutyrophenone; NSC 115003

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)Br

2-Bromo-1-phenylbutan-1-one is an organic compound characterized by its molecular formula C10H11BrOC_{10}H_{11}BrO and a molecular weight of approximately 227.1 g/mol. This compound appears as a colorless to pale yellow liquid and is primarily recognized for its role in organic synthesis and pharmaceutical applications. It is classified under the category of α-bromoketones, which are known for their reactivity in various chemical transformations, including nucleophilic substitutions and coupling reactions .

The compound's structure features a phenyl group attached to a butanone backbone with a bromine atom at the second carbon position. This unique arrangement contributes to its chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of new carbon-nucleophile bonds.
  • Asinger Multicomponent Reaction: This reaction involves the interaction of 2-bromo-1-phenylbutan-1-one with ethyl L-cysteine ester, leading to the synthesis of 3-thiazolines, which are important in medicinal chemistry .
  • Formation of Heterocycles: The compound can be utilized to synthesize heterocyclic compounds through cyclization reactions, expanding its utility in drug development .

The synthesis of 2-bromo-1-phenylbutan-1-one can be achieved through several methods:

  • Bromination of Valerophenone: A common method involves treating valerophenone with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid. This reaction typically yields high purity and good yield (around 95%) of the desired product .

    Reaction Steps:
    • Combine valerophenone with sodium bromide.
    • Add hydrochloric acid.
    • Slowly introduce hydrogen peroxide while stirring.
    • Allow the reaction to proceed for 1-2 hours.
    • Isolate the product through extraction and drying.
  • Alternative Methods: Other synthetic routes may involve different halogenation techniques or modifications of existing organic compounds that contain similar functional groups.

2-Bromo-1-phenylbutan-1-one finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in developing new drugs targeting various diseases.
  • Material Science: The compound can also be utilized in creating polymers and other materials due to its reactive nature .

Interaction studies involving 2-bromo-1-phenylbutan-1-one primarily focus on its reactivity with nucleophiles and other organic compounds. For instance, its participation in multicomponent reactions has been documented, showcasing its ability to form diverse chemical scaffolds essential for drug discovery . Further studies could elucidate its interactions with biological macromolecules or cellular systems.

Several compounds share structural similarities with 2-bromo-1-phenylbutan-1-one, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
2-BromoacetophenoneC9H9BrOC_9H_9BrOUsed in organic synthesis; has distinct electrophilic properties.
4-Bromobenzyl alcoholC7H8BrOC_7H_8BrOAlcohol derivative; widely used as an intermediate in organic reactions.
3-Bromo-4-hydroxyphenyl ketoneC10H9BrO3C_{10}H_{9}BrO_3Exhibits different biological activities; used in medicinal chemistry.

Each of these compounds has distinct applications and reactivity profiles, highlighting the unique position of 2-bromo-1-phenylbutan-1-one within this group. Its specific structure allows it to function effectively as an intermediate in various synthetic pathways while also being explored for potential biological activities.

XLogP3

3.3

Other CAS

877-35-0

Dates

Last modified: 08-15-2023

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